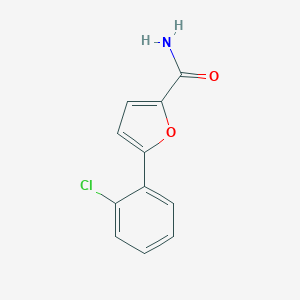

5-(2-Chlorophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

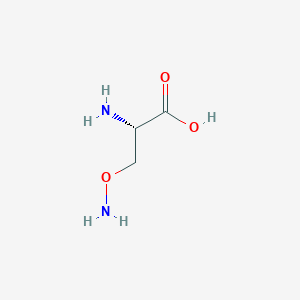

5-(2-Chlorophenyl)furan-2-carboxamide is a small molecule that belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

Furan-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis process involves good yields and employs a synthetic route . The chemical structures of the synthesized compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Molecular Structure Analysis

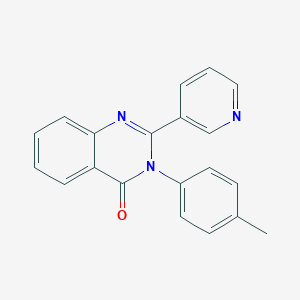

The molecular structure of 5-(2-Chlorophenyl)furan-2-carboxamide can be analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR . The dihedral angle between furan and pyridine rings is 73.52 (14)° .

Chemical Reactions Analysis

Furan-carboxamide derivatives have been reported as novel inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Scientific Research Applications

Antibacterial Activity

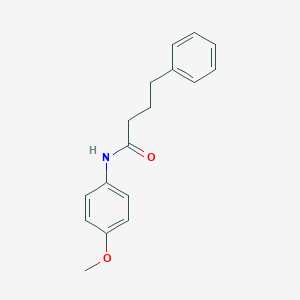

Furan derivatives, such as “5-(2-Chlorophenyl)furan-2-carboxamide”, have been recognized for their significant role in medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . These compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them useful in treating various diseases .

Inhibitors of NF-κB Activity and Anticancer Agents

Another application of “5-(2-Chlorophenyl)furan-2-carboxamide” is its use as an inhibitor of NF-κB activity . NF-κB, an inducible transcription factor, is present in an inactive form in the cytoplasm in most cell types . The compound has been found to exhibit inhibitory activity of NF-κB . Additionally, these compounds have shown potent cytotoxicity at low concentrations against various cell lines, indicating their potential as anticancer agents .

Urease Inhibitors

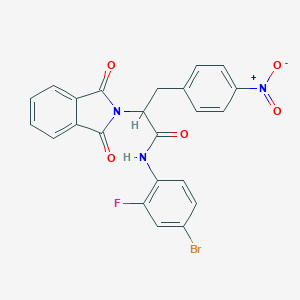

The compound “5-(2-Chlorophenyl)furan-2-carboxamide” could potentially increase the activity of urease inhibitors . The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly enhance this activity .

Safety and Hazards

The safety and hazards associated with 5-(2-Chlorophenyl)furan-2-carboxamide are not fully known. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood before handling .

Future Directions

Furan-carboxamide derivatives, including 5-(2-Chlorophenyl)furan-2-carboxamide, have shown potential as novel inhibitors of lethal H5N1 influenza A viruses . This suggests that they could be further explored for their antiviral properties. Additionally, the synthesis and biological characterization of these compounds could be further optimized to improve their anti-influenza activity .

Mechanism of Action

Target of Action

5-(2-Chlorophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of organic compounds known as furoic acid and derivatives . These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof

Mode of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name |

5-(2-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVXDLPEPZGRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424624 |

Source

|

| Record name | 5-(2-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)furan-2-carboxamide | |

CAS RN |

61941-95-5 |

Source

|

| Record name | 5-(2-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)

![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)

![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)

![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)

![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)

![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)